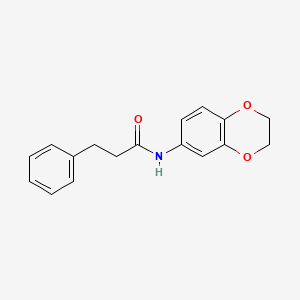![molecular formula C13H21N3S B5889045 N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMTU and is a thiourea derivative. The chemical formula of DMTU is C11H18N2S, and its molecular weight is 214.34 g/mol.
Wirkmechanismus
DMTU acts as a potent antioxidant by scavenging ROS and RNS. It can also inhibit the activity of enzymes that produce ROS and RNS. DMTU can also chelate metal ions, which can generate ROS and RNS.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. DMTU can also modulate the activity of enzymes involved in cellular signaling pathways. It has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to use in different experimental setups. However, DMTU has some limitations. It can react with metal ions, which can affect its antioxidant activity. It can also interfere with some assays that measure ROS and RNS.
Zukünftige Richtungen
There are several future directions for research on DMTU. One area of interest is the development of new derivatives of DMTU that have enhanced antioxidant activity. Another area of interest is the use of DMTU in animal models of oxidative stress and inflammation. DMTU can also be used in combination with other antioxidants to enhance their activity. The mechanism of action of DMTU needs to be further elucidated to understand how it modulates cellular signaling pathways. Finally, the safety and toxicity of DMTU need to be evaluated in detail to determine its potential for clinical applications.
Synthesemethoden
DMTU can be synthesized by reacting 3,5-dimethylaniline with thiourea and dimethylamine. The reaction takes place in anhydrous ethanol and is catalyzed by hydrochloric acid. The product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DMTU has been extensively used in scientific research due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are highly reactive molecules that can cause damage to cells and tissues. DMTU can neutralize these molecules and protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c1-10-7-11(2)9-12(8-10)15-13(17)14-5-6-16(3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXSDRRMQDZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)
![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
